![molecular formula C10H11N3O3S B4280050 4-(1-pyrrolidinylsulfonyl)-2,1,3-benzoxadiazole](/img/structure/B4280050.png)
4-(1-pyrrolidinylsulfonyl)-2,1,3-benzoxadiazole
説明
4-(1-pyrrolidinylsulfonyl)-2,1,3-benzoxadiazole, commonly referred to as PSB-603, is a small molecule that has gained significant attention in scientific research due to its potential therapeutic benefits. PSB-603 was initially developed as a selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is a negative regulator of insulin signaling. However, recent studies have shown that PSB-603 can also modulate other cellular pathways, making it a promising candidate for the treatment of various diseases.
作用機序
PSB-603 exerts its therapeutic effects by inhibiting 4-(1-pyrrolidinylsulfonyl)-2,1,3-benzoxadiazole, which is a negative regulator of insulin signaling. By inhibiting 4-(1-pyrrolidinylsulfonyl)-2,1,3-benzoxadiazole, PSB-603 increases the activity of insulin signaling pathways, leading to improved glucose uptake and metabolism. Additionally, PSB-603 has been shown to modulate other cellular pathways, including the PI3K/Akt and MAPK/Erk pathways, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
PSB-603 has been shown to have a range of biochemical and physiological effects, including improved insulin sensitivity, glucose metabolism, and anti-inflammatory effects. Additionally, PSB-603 has been shown to modulate cellular signaling pathways, including the PI3K/Akt and MAPK/Erk pathways.
実験室実験の利点と制限
One advantage of PSB-603 is its selectivity for 4-(1-pyrrolidinylsulfonyl)-2,1,3-benzoxadiazole, which allows for targeted modulation of insulin signaling pathways. Additionally, PSB-603 has been shown to have low toxicity in animal models, making it a promising candidate for further development. However, one limitation of PSB-603 is its low solubility in aqueous solutions, which may limit its use in certain experimental settings.
将来の方向性
There are several potential future directions for the study of PSB-603. One area of interest is the development of improved synthesis methods to increase the yield and purity of the compound. Additionally, further studies are needed to elucidate the precise mechanisms of action of PSB-603 and its effects on cellular signaling pathways. Finally, clinical trials are needed to evaluate the safety and efficacy of PSB-603 in human subjects, particularly in the context of type 2 diabetes and other metabolic disorders.
科学的研究の応用
PSB-603 has been extensively studied for its potential therapeutic benefits in various disease models. In particular, PSB-603 has been shown to improve insulin sensitivity and glucose tolerance in animal models of type 2 diabetes. Additionally, PSB-603 has been shown to have anti-inflammatory effects in models of inflammatory bowel disease and rheumatoid arthritis.
特性
IUPAC Name |
4-pyrrolidin-1-ylsulfonyl-2,1,3-benzoxadiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3S/c14-17(15,13-6-1-2-7-13)9-5-3-4-8-10(9)12-16-11-8/h3-5H,1-2,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDOCBDRKLHNIMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC3=NON=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。